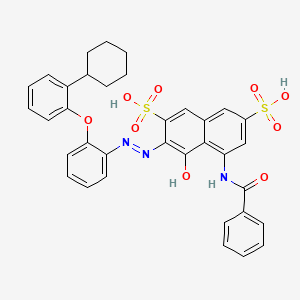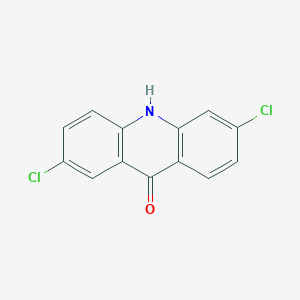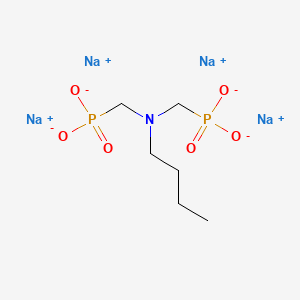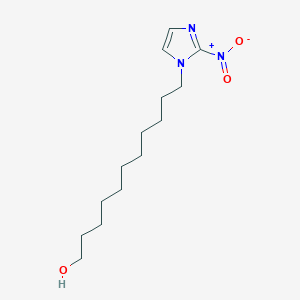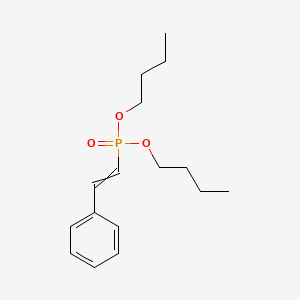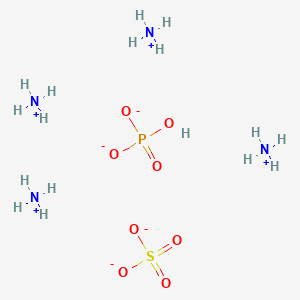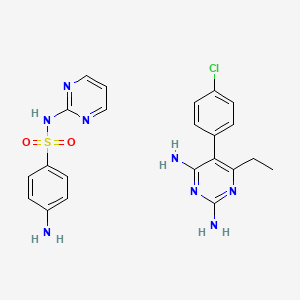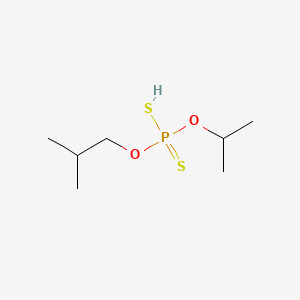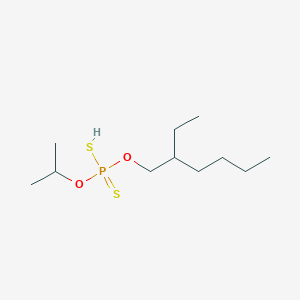
O-(2-Ethylhexyl) o-isopropyl dithiophosphate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-(2-Ethylhexyl) o-isopropyl dithiophosphate is a chemical compound with the molecular formula C11H25O2PS2. It is known for its applications in various industrial processes, particularly in the field of lubrication and as an additive in motor oils. The compound is characterized by its unique structure, which includes both ethylhexyl and isopropyl groups attached to a dithiophosphate moiety .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-(2-Ethylhexyl) o-isopropyl dithiophosphate typically involves the reaction of phosphorus pentasulfide (P2S5) with alcohols. The process can be summarized as follows:
Reaction with Alcohols: Phosphorus pentasulfide reacts with 2-ethylhexanol and isopropanol under controlled conditions to form the desired dithiophosphate ester.
Reaction Conditions: The reaction is usually carried out at elevated temperatures, often in the range of 80-120°C, and may require the presence of a catalyst to enhance the reaction rate.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors. This allows for better control over reaction conditions and higher yields. The process involves:
Continuous Flow Reactors: These reactors enable the continuous addition of reactants and removal of products, ensuring a steady-state operation.
Análisis De Reacciones Químicas
Types of Reactions
O-(2-Ethylhexyl) o-isopropyl dithiophosphate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Hydrolysis: In the presence of water, it can hydrolyze to form phosphoric acid derivatives and thiols.
Substitution: The dithiophosphate group can undergo substitution reactions with other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Hydrolysis Conditions: Acidic or basic conditions can facilitate hydrolysis.
Substitution Reactions: These reactions often require the presence of a catalyst or elevated temperatures.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Hydrolysis Products: Phosphoric acid derivatives and thiols.
Substitution Products: Various substituted dithiophosphates.
Aplicaciones Científicas De Investigación
O-(2-Ethylhexyl) o-isopropyl dithiophosphate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its anti-inflammatory and antioxidant properties.
Industry: Widely used as an additive in lubricants and motor oils to enhance their performance and longevity.
Mecanismo De Acción
The mechanism of action of O-(2-Ethylhexyl) o-isopropyl dithiophosphate involves its interaction with metal surfaces and enzymes. The compound forms a protective film on metal surfaces, reducing friction and wear. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites, thereby modulating their function .
Comparación Con Compuestos Similares
Similar Compounds
O,O-Diethyl dithiophosphate: Similar structure but with ethyl groups instead of ethylhexyl and isopropyl groups.
O,O-Diisopropyl dithiophosphate: Contains two isopropyl groups.
O,O-Dibutyl dithiophosphate: Contains butyl groups.
Uniqueness
O-(2-Ethylhexyl) o-isopropyl dithiophosphate is unique due to its specific combination of ethylhexyl and isopropyl groups, which impart distinct physicochemical properties. This makes it particularly effective as a lubricant additive, providing superior performance compared to other dithiophosphates .
Propiedades
Número CAS |
39638-90-9 |
|---|---|
Fórmula molecular |
C11H25O2PS2 |
Peso molecular |
284.4 g/mol |
Nombre IUPAC |
2-ethylhexoxy-propan-2-yloxy-sulfanyl-sulfanylidene-λ5-phosphane |
InChI |
InChI=1S/C11H25O2PS2/c1-5-7-8-11(6-2)9-12-14(15,16)13-10(3)4/h10-11H,5-9H2,1-4H3,(H,15,16) |
Clave InChI |
SMCZCSWZKNIOOP-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)COP(=S)(OC(C)C)S |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


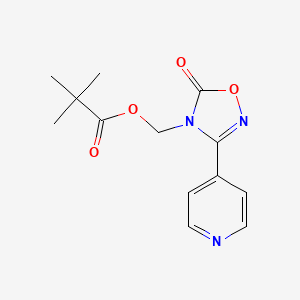
![1,3-Bis[(oxiran-2-yl)methyl]imidazolidin-2-one](/img/structure/B12800111.png)
